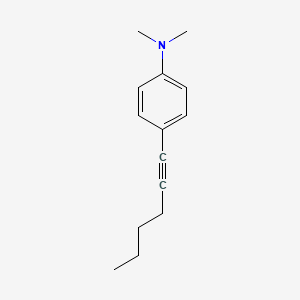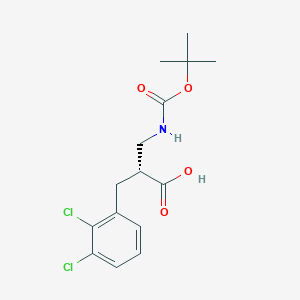
Boc-(r)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid is a synthetic organic compound with the molecular formula C14H17Cl2NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a dichlorobenzyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of Boc-protected amino acids with 2,3-dichlorobenzyl bromide under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Boc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The dichlorobenzyl moiety can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is often employed to remove the Boc group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Deprotection: The major product is the free amine derivative of the compound.
Aplicaciones Científicas De Investigación
Boc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Boc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets. The dichlorobenzyl moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The Boc group serves as a protecting group, allowing for selective reactions at the amino site .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichlorobenzyl Bromide: Shares the dichlorobenzyl moiety but lacks the amino and Boc groups.
2,4-Dichlorobenzyl Alcohol: Contains a similar dichlorobenzyl structure but with an alcohol functional group.
Uniqueness
Boc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid is unique due to the presence of both the Boc-protected amino group and the dichlorobenzyl moiety. This combination allows for specific chemical reactions and interactions that are not possible with simpler compounds .
Propiedades
Fórmula molecular |
C15H19Cl2NO4 |
|---|---|
Peso molecular |
348.2 g/mol |
Nombre IUPAC |
(2R)-2-[(2,3-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)7-9-5-4-6-11(16)12(9)17/h4-6,10H,7-8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1 |
Clave InChI |
NYGSSEHNKWWCON-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@@H](CC1=C(C(=CC=C1)Cl)Cl)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CC1=C(C(=CC=C1)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


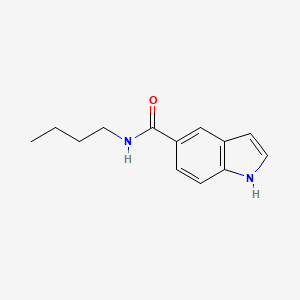

![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13979403.png)

![Methyl 2-acetamidobenzo[b]thiophene-3-carboxylate](/img/structure/B13979428.png)
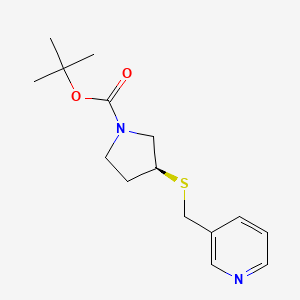
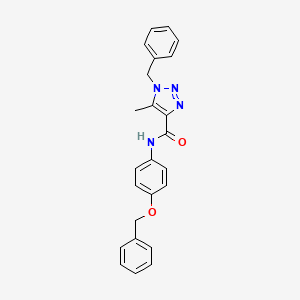
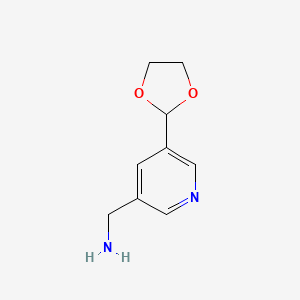
![Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-](/img/structure/B13979441.png)
![Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate](/img/structure/B13979442.png)
![3-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B13979448.png)

